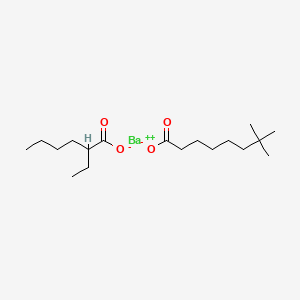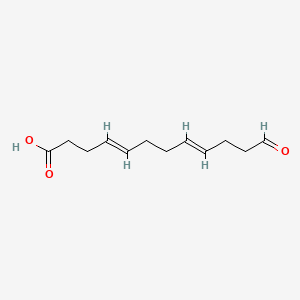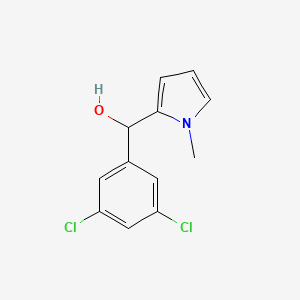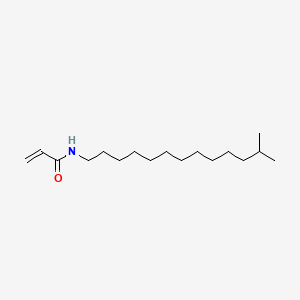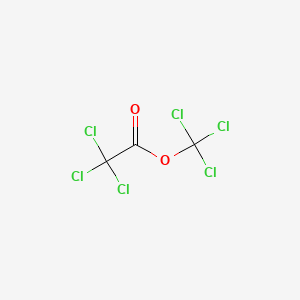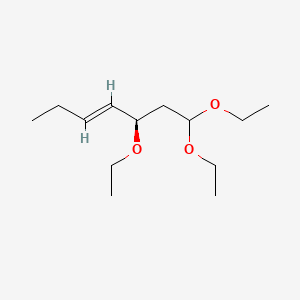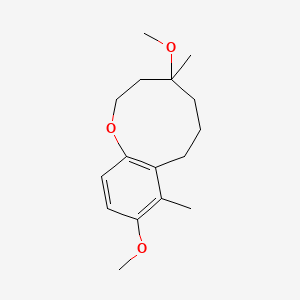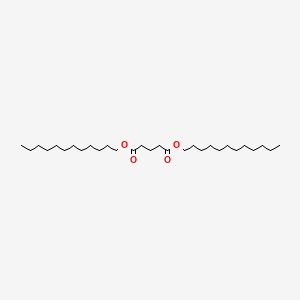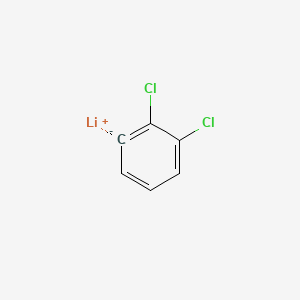
(2,3-Dichlorophenyl)lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dichlorophenyl)lithium is an organolithium compound with the molecular formula C6H3Cl2Li. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2,3-Dichlorophenyl)lithium can be synthesized through the reaction of 2,3-dichlorobromobenzene with lithium metal in anhydrous ether. The reaction typically proceeds under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:
C6H3Cl2Br+2Li→C6H3Cl2Li+LiBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dichlorophenyl)lithium undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds, alkyl halides, and epoxides.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products: The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with aldehydes or ketones typically yields secondary or tertiary alcohols, respectively.
Applications De Recherche Scientifique
(2,3-Dichlorophenyl)lithium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active compounds to study structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism by which (2,3-Dichlorophenyl)lithium exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. The presence of the chlorine atoms on the benzene ring enhances the nucleophilicity of the lithium-bound carbon, making it highly reactive towards various electrophiles. This reactivity is exploited in synthetic organic chemistry to form new carbon-carbon bonds efficiently.
Comparaison Avec Des Composés Similaires
- (2,4-Dichlorophenyl)lithium
- (3,4-Dichlorophenyl)lithium
- (2,3-Difluorophenyl)lithium
Comparison: (2,3-Dichlorophenyl)lithium is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity, making it suitable for specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
93942-36-0 |
|---|---|
Formule moléculaire |
C6H3Cl2Li |
Poids moléculaire |
153.0 g/mol |
Nom IUPAC |
lithium;1,2-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-3-1-2-4-6(5)8;/h1-3H;/q-1;+1 |
Clé InChI |
NPOILLAWXCYHCB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=C[C-]=C(C(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


